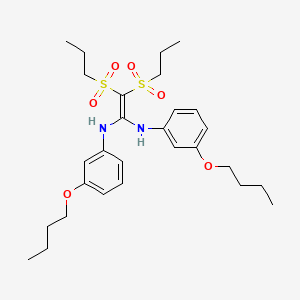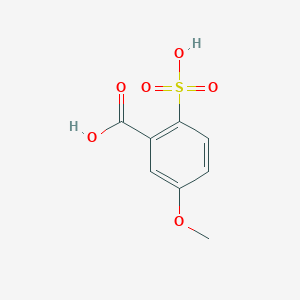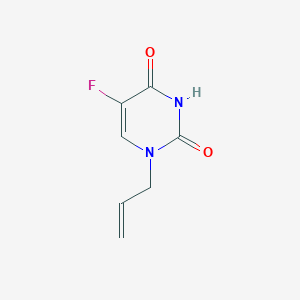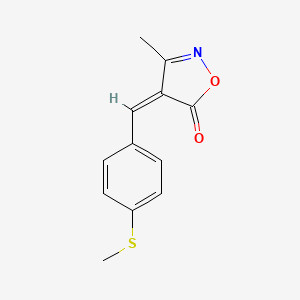
N,N'-bis(3-butoxyphenyl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BUTOXY-N-{1-[(3-BUTOXYPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE: is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-BUTOXY-N-{1-[(3-BUTOXYPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as amination, sulfonation, and etherification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, the compound may be used to study the effects of specific functional groups on biological activity. It can serve as a model compound for understanding the interactions between similar molecules and biological targets .
Medicine: In medicine, the compound’s potential therapeutic properties can be explored. It may be investigated for its ability to interact with specific enzymes or receptors, leading to the development of new drugs .
Industry: In industry, the compound can be used in the production of specialty chemicals, such as surfactants, dyes, and polymers. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-BUTOXY-N-{1-[(3-BUTOXYPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
(3-Butoxyphenyl)amine: This compound shares a similar but simpler structure and can be used as a precursor in the synthesis of more complex molecules.
2-Butoxyethyl butyrate: Another similar compound with applications in organic synthesis and industry.
Uniqueness: 3-BUTOXY-N-{1-[(3-BUTOXYPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE is unique due to its complex structure, which includes multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C28H42N2O6S2 |
|---|---|
Molecular Weight |
566.8 g/mol |
IUPAC Name |
1-N,1-N'-bis(3-butoxyphenyl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine |
InChI |
InChI=1S/C28H42N2O6S2/c1-5-9-17-35-25-15-11-13-23(21-25)29-27(28(37(31,32)19-7-3)38(33,34)20-8-4)30-24-14-12-16-26(22-24)36-18-10-6-2/h11-16,21-22,29-30H,5-10,17-20H2,1-4H3 |
InChI Key |
CJGYMDGYKDUPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=C(S(=O)(=O)CCC)S(=O)(=O)CCC)NC2=CC(=CC=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(3,4,5-trimethoxybenzyl)acetamide](/img/structure/B11517650.png)

![6-Amino-4-[4-(dimethylamino)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517665.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11517667.png)

![7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11517680.png)
![5,5-dimethyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium](/img/structure/B11517684.png)
![N'-[(4-bromophenyl)carbonyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11517685.png)
![3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine](/img/structure/B11517691.png)

![N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide](/img/structure/B11517703.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11517704.png)
![(3Z)-3-[(3-bromophenyl)imino]-1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11517708.png)

